N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a benzyl group at the 1-position and a 2-ethoxybenzamide moiety at the 6-position. The compound’s structure combines lipophilic (benzyl, ethoxy) and polar (amide) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-23-11-7-6-10-21(23)25(29)26-20-13-14-22-19(16-20)12-15-24(28)27(22)17-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCULECEGGFJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Ethoxybenzamide Moiety: The final step involves the acylation of the quinoline derivative with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group and tetrahydroquinoline core are primary sites for oxidation:
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Mechanistic Insight : Benzyl oxidation proceeds via radical intermediates, while ring aromatization involves dehydrogenation. Ethoxy groups remain inert under mild conditions but may demethylate under strong acidic/oxidizing environments.
Reduction Reactions
Reduction targets the oxo group and aromatic systems:
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Selectivity : NaBH₄ preferentially reduces ketones without affecting amides, while LiAlH₄ reduces amides to amines.
Substitution Reactions
The ethoxy group and chlorobenzamide moiety (if present) participate in nucleophilic substitutions:
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Kinetics : Ethoxy demethylation is faster in protic solvents due to stabilization of transition states.
Hydrolysis Reactions
The benzamide bond and ethoxy group are susceptible to hydrolysis:
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pH Dependency : Basic conditions favor amide hydrolysis via nucleophilic attack by OH⁻.
Cycloaddition and Rearrangements
The tetrahydroquinoline core may undergo photochemical or thermal rearrangements:
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
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Electronic Effects : Ethoxy’s electron-donating nature deactivates the benzamide ring toward electrophilic substitution compared to electron-withdrawing groups (e.g., -Cl, -CF₃).
Stability and Storage Recommendations
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. The presence of the quinoline core enhances its biological activity, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of similar structures exhibit potent activity against various bacterial and fungal pathogens. For instance, compounds with similar quinoline frameworks have demonstrated effectiveness against pathogens affecting crops like Lycopersicon esculentum .
Enzyme Inhibition
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For example, related compounds have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in inflammation and cancer progression . The structural features of these compounds allow them to mimic transition states in enzymatic reactions, thereby enhancing their inhibitory potency.
Structure-Activity Relationship Studies
The structure of this compound allows for modifications that can optimize its biological activity. Case studies on similar compounds reveal that altering substituents on the benzamide moiety can significantly affect their pharmacological profiles. For instance:
| Compound | Modifications | Biological Activity |
|---|---|---|
| Compound A | 2-Ethoxy Group | Enhanced enzyme inhibition |
| Compound B | Trifluoromethyl Group | Increased antimicrobial effectiveness |
These modifications highlight the importance of chemical structure in determining the efficacy of such compounds.
Potential Applications in Cancer Therapy
Research indicates that compounds with a similar structure can be developed for cancer therapy by targeting metabolic pathways associated with tumor growth. The ability to inhibit enzymes like IDO1 may reduce tumor immune evasion and enhance the effectiveness of existing therapies .
Development of Novel Therapeutics
The compound's unique molecular framework suggests potential for creating novel therapeutics that could address unmet medical needs. By leveraging its structural characteristics, researchers can explore new derivatives that may exhibit improved pharmacokinetic properties and reduced toxicity.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The benzyl group in the target compound contributes to higher lipophilicity compared to analogs with smaller alkyl groups (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- The 2-ethoxybenzamide group offers a balance between electron-donating (ethoxy) and hydrogen-bonding (amide) properties, contrasting with the electron-withdrawing trifluoromethyl group in or the thiophene in .
Stereochemical Considerations: Chiral analogs, such as the enantiomers in , demonstrate that stereochemistry significantly impacts retention times and optical activity. The target compound lacks chiral centers but shares a tetrahydroquinoline scaffold where stereochemistry could be introduced for optimization.
Biological Implications: The morpholino group in and pyrrolidinyl in suggest improved solubility via tertiary amine protonation, whereas the target compound’s benzyl group may limit solubility. Thiophene-2-carboximidamide in and trifluoromethylbenzamide in highlight the role of aromatic heterocycles in enhancing target affinity or metabolic stability.
Salt Formation and Solubility :
- Analogs like and are converted to hydrochloride salts to improve solubility, a strategy applicable to the target compound given its ionizable amide group.
Research Findings and Limitations
- Structural Diversity: The tetrahydroquinoline scaffold accommodates diverse substituents, enabling tuning of electronic, steric, and solubility properties.
- Data Gaps : Direct biological data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Methodological Insights : Techniques such as chiral SFC () and antimicrobial susceptibility testing () could be applied to evaluate the compound’s enantiopurity or biological activity.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic compound with significant potential in pharmacological applications. Its structure features a tetrahydroquinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 362.47 g/mol. The compound exhibits a logP value of 4.7155, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets such as enzymes and receptors. The quinoline core may intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, the presence of the ethoxybenzamide moiety may enhance binding affinity to specific proteins involved in signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of compounds related to the tetrahydroquinoline structure. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.88 µg/mm² |
| Compound B | Bacillus cereus | 0.44 µg/mm² |
| Compound C | Staphylococcus aureus | 0.22 µg/mm² |
These findings suggest that derivatives of tetrahydroquinoline can exhibit potent antimicrobial effects against a range of pathogens .
Anticancer Activity
Research has indicated that tetrahydroquinoline derivatives possess anticancer properties. For example:
- In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines.
- In vivo studies showed significant tumor growth suppression in xenograft models when treated with these compounds.
The exact IC50 values vary depending on the specific derivative and cancer type but generally indicate promising anticancer activity .
Case Studies
Case Study 1: Pancreatic β-cell Protection
A related compound demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The study identified a derivative with an EC50 value of , showcasing its potential for diabetes treatment through β-cell preservation .
Case Study 2: Antitumor Efficacy
Another study investigated the efficacy of tetrahydroquinoline derivatives against ovarian cancer xenografts in nude mice. The results indicated nearly complete tumor growth suppression (100% ± 0.3%) when treated with specific compounds from this class .
Q & A
Basic Research Question
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and tetrahydroquinoline NH (δ 8.5–9.0 ppm, broad) .
- MS/HRMS : Molecular ion [M+H]⁺ should match theoretical mass (e.g., C₂₅H₂₅N₂O₃: 413.1861). Discrepancies >2 ppm require reanalysis .
- HPLC Purity : Use C18 columns with acetonitrile/water gradients; aim for ≥95% purity .
How does the compound’s crystal structure influence physicochemical properties?
Advanced Research Question
- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular C–H⋯F/N interactions stabilize crystal packing, affecting solubility and melting point .
- Dihedral Angles : Coplanar aromatic rings (dihedral angle ~2.78°) enhance π-π stacking, reducing aqueous solubility. Modify substituents (e.g., ethoxy to polar groups) to adjust planarity .
- Cocrystallization : Co-formers like 2-ethoxybenzamide improve solubility (e.g., 2.4-fold increase in 2,4-D cocrystals) while maintaining stability .
What strategies optimize solubility without compromising bioactivity?
Advanced Research Question
- Salt Formation : Convert free bases to hydrochloride salts (e.g., dihydrochloride salts of carboximidamides improve aqueous solubility) .
- Cocrystals : Partner with hydrophilic co-formers (e.g., piperazine) via liquid-assisted grinding (LAG) .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions. SAR studies on analogues show that 8-fluoro substitution retains activity while enhancing solubility .
How should researchers handle safety and stability during storage?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Safety Protocols : Avoid skin/eye contact (S24/25) and dust inhalation (S22). Use PPE and fume hoods during handling .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Core Modifications : Compare tetrahydroquinoline (flexible) vs. quinazolinone (rigid) scaffolds for target affinity .
- Substituent Effects : Test substituents at positions 1 (benzyl vs. alkyl) and 6 (ethoxy vs. methoxy). Data from analogues show benzyl groups enhance CNS penetration .
- Biological Assays : Use enzyme inhibition (e.g., histone acetyltransferase) or cell-based assays (IC₅₀ determination) to correlate structural changes with activity .
What computational methods predict interactions with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model binding to HAT enzymes. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/His) .
- COSMO-RS Screening : Predict solubility and co-former compatibility for cocrystals .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
